molecular formula C13H15N3O2 B15258195 2-[(2,3-Dimethyl-1H-indol-5-yl)formamido]acetamide

2-[(2,3-Dimethyl-1H-indol-5-yl)formamido]acetamide

Cat. No.: B15258195
M. Wt: 245.28 g/mol
InChI Key: QZLWUDNJDBFSJK-UHFFFAOYSA-N
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Description

2-[(2,3-Dimethyl-1H-indol-5-yl)formamido]acetamide is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,3-Dimethyl-1H-indol-5-yl)formamido]acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

2-[(2,3-Dimethyl-1H-indol-5-yl)formamido]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, in solvents like ether or tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines, thiols, or halides, in the presence of catalysts or under reflux conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Mechanism of Action

The mechanism of action of 2-[(2,3-Dimethyl-1H-indol-5-yl)formamido]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2,3-Dimethyl-1H-indol-5-yl)formamido]acetamide is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its combination of formamido and acetamide groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

N-(2-amino-2-oxoethyl)-2,3-dimethyl-1H-indole-5-carboxamide

InChI

InChI=1S/C13H15N3O2/c1-7-8(2)16-11-4-3-9(5-10(7)11)13(18)15-6-12(14)17/h3-5,16H,6H2,1-2H3,(H2,14,17)(H,15,18)

InChI Key

QZLWUDNJDBFSJK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)C(=O)NCC(=O)N)C

Origin of Product

United States

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